molecular formula C10H18N2O4 B1605167 L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- CAS No. 77821-22-8

L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)-

Cat. No.: B1605167
CAS No.: 77821-22-8
M. Wt: 230.26 g/mol
InChI Key: PBLCAESKICYLIR-ZETCQYMHSA-N
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Description

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)11-12-6-4-5-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLCAESKICYLIR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NN1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228439
Record name L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77821-22-8
Record name L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077821228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
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Preparation Methods

Aqueous Alkaline Batch Addition Method (Preferred Industrial Method)

This method is described in detail in patent CN104326960A and is recognized for its simplicity, safety, and high yield, making it suitable for industrial scale production.

Process Summary:

  • Step 1: L-proline is dissolved in water and the solution is adjusted to alkaline pH (≥12) using sodium hydroxide or sodium carbonate.
  • Step 2: Di-tert-butyl dicarbonate ((Boc)2O) is added in batches under controlled temperature and stirring.
  • Step 3: The reaction mixture undergoes extraction to remove impurities using sherwood oil.
  • Step 4: Acidification to pH 1-3 with hydrochloric acid followed by ethyl acetate extraction.
  • Step 5: Organic layers are combined, washed to neutrality with salt solution, and dried over anhydrous sodium sulfate.
  • Step 6: Crystallization is induced by adding sherwood oil or petroleum ether, followed by filtration and drying to obtain Boc-L-proline.

Key Features:

Parameter Details
Base used Sodium hydroxide or sodium carbonate
pH during reaction ≥12 (alkaline)
Boc reagent Di-tert-butyl dicarbonate ((Boc)2O)
Solvent Water (aqueous medium)
Temperature Controlled, typically room temperature
Purification Extraction with sherwood oil and ethyl acetate; washing and drying
Yield Up to 93.57%
Safety Uses non-toxic (Boc)2O, avoids explosive Boc-N3 and toxic HN3 byproducts
Industrial suitability High due to low cost, simple operation, safety, low pollution

Advantages:

  • Avoids hazardous reagents like Boc-N3 and Boc-Cl, which pose explosion and toxicity risks.
  • Mild reaction conditions minimize racemization and impurity formation.
  • Environmentally friendly with low pollution.
  • Scalable for industrial production with high yield and purity.

Reaction Scheme:

$$
\text{L-Proline} + \text{(Boc)}_2O \xrightarrow[\text{pH} \geq 12]{\text{aqueous, batchwise}} \text{Boc-L-Proline}
$$

Alternative Methods with Boc-N3, Boc-Cl, and Boc-O-C6H5

Other known methods include:

  • Boc-N3 Method: Reacting L-proline with Boc-N3 and triethylamine in DMF. This method is hazardous due to explosive Boc-N3 and toxic hydrazoic acid (HN3) byproduct formation.
  • Boc-Cl Method: Reaction of L-proline with Boc-Cl in sodium hydroxide/THF at low temperature (<0°C). Boc-Cl is unstable and decomposes easily, causing impurities and difficult purification.
  • Boc-O-C6H5 Method: Reaction with Boc-O-C6H5 in DMSO at 90-100°C. High temperature can cause racemization and impurities; DMSO decomposition leads to foul-smelling byproducts and environmental concerns.

These methods have significant drawbacks in safety, environmental impact, and product purity, limiting their industrial use.

Detailed Data Table Comparing Preparation Methods

Method Reagents & Conditions Yield (%) Safety & Environmental Impact Industrial Suitability Notes
Aqueous Alkaline Batch Addition L-proline, NaOH or Na2CO3, (Boc)2O, water, room temp 93.57 Safe, low pollution, non-toxic reagents High Mild, scalable, high purity, low cost
Boc-N3 Method L-proline, Boc-N3, triethylamine, DMF Variable Explosive Boc-N3, toxic HN3 byproduct Low Dangerous, difficult purification
Boc-Cl Method L-proline, Boc-Cl, NaOH, THF, <0°C Moderate Boc-Cl unstable, impurity formation Moderate Harsh conditions, purification issues
Boc-O-C6H5 Method L-proline, Boc-O-C6H5, KOH, DMSO, 90-100°C Moderate DMSO decomposition, foul odor Low High temp causes racemization, impurities

Research Findings and Industrial Considerations

  • The aqueous alkaline batch addition method is highlighted as a breakthrough for industrial production due to its operational safety, environmental friendliness, and high yield.
  • Control of pH and addition rate of (Boc)2O is critical to avoid side reactions and maximize yield.
  • Extraction with sherwood oil and ethyl acetate efficiently removes impurities.
  • Drying and crystallization steps are optimized to ensure product purity and ease of handling.
  • This method avoids the use of hazardous reagents like Boc-N3 and Boc-Cl, which are associated with explosion risks and toxic byproducts.
  • The reaction time and reagent feed schedule (e.g., adding (Boc)2O in three batches over several hours) are important parameters for maximizing yield and purity.

Chemical Reactions Analysis

Asymmetric Aldol Reactions

The Boc-protected L-proline derivatives participate in enantioselective aldol reactions, leveraging their bifunctional acid-base catalytic properties. The Boc group stabilizes intermediates and modulates steric effects, enhancing stereocontrol.

Mechanism :

  • Enamine Formation : The secondary amine of proline reacts with carbonyl donors (e.g., ketones) to form enamine intermediates.

  • Electrophilic Attack : Enamines attack aldehydes or ketones at the re-face, forming β-hydroxy carbonyl compounds with high enantiomeric excess (ee) .

Example :

SubstrateReaction ConditionsProduct (ee)Reference
4-NitrobenzaldehydeL-Proline (20 mol%), DMSOβ-Hydroxyketone (90% ee) ,

Mannich Reactions

Boc-protected proline derivatives catalyze Mannich reactions, forming β-amino carbonyl compounds with adjacent stereocenters.

Mechanism :

  • Iminium Ion Formation : Reaction with α-imino esters generates iminium intermediates.

  • Stereocontrol : The Boc group directs facial selectivity, favoring syn- or anti-products based on steric interactions .

Case Study :

  • Substrate : N-PMP-protected α-imino ethyl glyoxylate + Ketones

  • Conditions : L-Proline (10 mol%), RT, 24h

  • Outcome : syn-β-Amino acids (99% yield, >95% ee) .

1,3-Dipolar Cycloadditions

These derivatives serve as precursors for azomethine ylides in decarboxylative cycloadditions, forming bioactive spiro- and fused N-heterocycles .

Reaction Pathway :

  • Decarboxylative Condensation : Boc-proline reacts with isatins to generate ylides.

  • Cycloaddition : Ylides react with dipolarophiles (e.g., chalcones) to form spiro-oxindoles.

Example :

DipolarophileProductYield (%)ee (%)
3-AcylindoleSpiro-oxindole7499

Oxidation Reactions

Boc-protected proline derivatives undergo oxidation, particularly in peptide synthesis.

Study :

  • Oxidizing Agent : N-Bromosuccinimide (NBS) in acidic medium.

  • Kinetics : First-order in [NBS] and [proline derivative], unaffected by [H⁺] .

  • Products : Oxidized peptides characterized via HPLC and NMR .

Nucleophilic Substitution

The Boc group enhances solubility and stability, enabling nucleophilic substitutions at the α-carbon.

Applications :

  • Peptide Coupling : Boc-proline reacts with activated esters (e.g., DCC/HOBt) to form peptide bonds.

  • Deprotection : Boc removal (e.g., TFA) regenerates free amines for further functionalization.

Scientific Research Applications

Chemistry

  • Chiral Building Blocks : L-Proline derivatives are crucial in synthesizing complex organic molecules due to their chirality. They serve as precursors for various pharmaceuticals and agrochemicals.

Biology

  • Protein Folding and Stability : Research indicates that L-Proline plays a vital role in protein structure and stability. It is involved in the folding processes of proteins, influencing their functionality .
  • Transport Mechanisms : Studies have shown that L-Proline is transported across cell membranes via specific transporters. For example, the sodium-coupled neutral amino acid transporter 2 (SNAT2) mediates L-Proline uptake in various cell types, highlighting its importance in cellular metabolism .

Medicine

  • Therapeutic Applications : L-Proline analogues have been investigated for their potential in drug development. Notably, they have been explored as inhibitors for Trypanosoma cruzi, the causative agent of Chagas disease. Novel inhibitors designed from L-Proline derivatives have shown promise in disrupting proline uptake in parasites, thereby impairing their growth and survival .
  • Cancer Research : Certain proline analogues exhibit antitumor activity by inhibiting cell growth. Compounds like L-Azetidine-2-carboxylic acid have been studied for their effects on cancer cells, suggesting a potential therapeutic avenue .

Industry

  • Specialty Chemicals Production : The unique properties of L-Proline derivatives make them suitable for producing specialty chemicals used in various industrial applications. They are utilized in synthesizing biodegradable polymers and other environmentally friendly materials .

Case Studies

  • L-Proline Transport Mechanism Study : A study utilizing Caco-2 cell monolayers demonstrated that L-Proline transport is Na⁺ dependent and involves selective accumulation into newly synthesized proteins. This research provides insights into the metabolic pathways involving proline in human intestinal cells .
  • Inhibitors Against Chagas Disease : A series of novel triazolyl-proline derivatives were synthesized and tested against T. cruzi epimastigotes. These compounds effectively inhibited proline uptake, validating their potential as new chemotherapeutic agents against parasitic infections .
  • Antitumor Activity Investigation : Research on hydroxyprolines revealed their efficacy as chiral building blocks for pharmaceuticals and their potential role as antitumor agents in tissue cultures .

Mechanism of Action

The mechanism of action of L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- involves its role as a protecting group for the amino group of L-Proline. The Boc group prevents unwanted reactions at the amino site during synthetic procedures. Upon completion of the desired reactions, the Boc group can be removed to yield the free amine.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: L-Proline, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-
  • CAS Number : 77821-22-8
  • Molecular Formula : C₁₀H₁₈N₂O₄
  • Structure: Features a proline backbone with a tert-butoxycarbonyl (BOC) group attached to the amino nitrogen. The BOC group ((1,1-dimethylethoxy)carbonyl) is a widely used protecting group in peptide synthesis due to its stability under basic conditions and acid-labile cleavage properties .

Applications :
Primarily employed as a building block in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions. Its structural rigidity and chiral integrity (L-configuration) make it valuable in designing bioactive peptides .

Comparison with Structurally Similar Compounds

Structural Analogues with BOC Modifications

Compound Name CAS Number Molecular Formula Key Structural Features Reference
L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)- 1609388-46-6 C₁₁H₂₀N₂O₄ BOC group at position 4; methyl substituent at position 1; retains L-proline chirality
N,N6-Bis-Boc-L-lysyl-L-proline 198475-99-9 C₂₁H₃₇N₃O₇ Dipeptide with BOC-protected lysine linked to proline; dual BOC groups enhance solubility
tert-Butoxycarbonyl-L-valyl-L-proline 23361-28-6 C₁₅H₂₆N₂O₅ BOC-protected valine-proline dipeptide; used in peptide chain elongation
L-Prolinamide, 1-[(1,1-dimethylethoxy)carbonyl]- 54503-10-5 C₁₀H₁₈N₂O₃ BOC-protected prolinamide; amide terminus instead of hydrazide

Key Observations :

  • Positional Isomerism : The target compound (77821-22-8) differs from 1609388-46-6 in the substitution site (position 1 vs. 4), affecting steric hindrance and reactivity in peptide coupling .
  • Dipeptide Complexity: Compounds like 198475-99-9 and 23361-28-6 introduce additional amino acids (lysine, valine), expanding applications in multi-step syntheses .

Physicochemical Properties

Property Target Compound (77821-22-8) N,N6-Bis-Boc-L-lysyl-L-proline (198475-99-9) tert-Butoxycarbonyl-L-valyl-L-proline (23361-28-6)
Molecular Weight 244.29 g/mol 443.53 g/mol 314.37 g/mol
Solubility Moderate in DMF, DCM High in DMF due to dual BOC groups Low in water; soluble in organic solvents
Stability Stable in basic conditions Acid-labile; cleaved with TFA Acid-labile; prone to hydrolysis

Notes:

  • The BOC group enhances lipid solubility, making these compounds ideal for organic-phase reactions .
  • Dipeptides (e.g., 198475-99-9) exhibit lower melting points due to increased conformational flexibility .

Target Compound (77821-22-8) :

  • Synthesized via BOC protection of L-proline hydrazide using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Comparisons :

  • 1609388-46-6 : Requires regioselective BOC protection at position 4, achieved via orthogonal protecting group strategies .
  • 198475-99-9 : Involves stepwise BOC protection of lysine followed by coupling with proline using HBTU/DIPEA activation .
  • 54503-10-5 : Synthesized by reacting BOC-protected proline with methylamine, highlighting the versatility of amide bond formation .

Biological Activity

L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)-, commonly referred to as Boc-Proline, is a derivative of the amino acid proline that features a tert-butoxycarbonyl (Boc) protecting group. This compound plays a significant role in various biological and chemical processes, particularly in the fields of drug discovery and peptide synthesis. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Weight: 230.26 g/mol
CAS Number: 77821-22-8
Solubility: Soluble in water and organic solvents

The synthesis of Boc-Proline typically involves the reaction of L-Proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA). The reaction is conducted in an organic solvent such as dichloromethane (DCM) at room temperature. This method effectively protects the amino group of proline, allowing for selective reactions without unwanted side reactions at this site.

Boc-Proline functions primarily as a protecting group in synthetic chemistry. The Boc group shields the amino group from reactive environments during peptide synthesis or other chemical modifications. Once the desired reactions are complete, the Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), yielding free L-Proline for further applications.

Applications in Drug Discovery

Boc-Proline is extensively used as a building block in the synthesis of various pharmaceutical compounds. Its structural properties make it ideal for constructing peptides and proteins, which are crucial in therapeutic development. The compound's ability to participate in diverse chemical reactions enhances its utility in medicinal chemistry .

Histone Deacetylase Inhibition

A notable study investigated the synthesis and biological evaluation of cadmium-proline complexes, including Cd[L-proline]2, which demonstrated significant histone deacetylase (HDAC) inhibition. This inhibition is crucial for epigenetic regulation and has implications for cancer therapy. The study found that Cd[L-proline]2 inhibited HDAC activity at low concentrations (IC50 = 2 μM), leading to apoptosis in A549 lung cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

CompoundHDAC Inhibition IC50Mechanism of Action
Cd[L-proline]22 μMInduces apoptosis via HDAC inhibition
Cadmium-D-proline complexHigher IC50Selective inhibition of specific HDAC isoforms

Comparative Studies on Proline Derivatives

Research has also highlighted differences between D-proline and L-proline derivatives as enzyme inhibitors. D-proline derivatives have shown higher potency against metallo-β-lactamases than their L-counterparts. This suggests that structural variations significantly influence biological activity, emphasizing the need for careful selection of proline derivatives in drug design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)-
Reactant of Route 2
L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)-

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